molecular formula C10H16Cl2N4 B1433233 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride CAS No. 1707602-58-1

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B1433233
CAS No.: 1707602-58-1
M. Wt: 263.16 g/mol
InChI Key: YFHJCKZQCKJXTK-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic effects and biological activity against various targets. It is widely used in medical research and has shown promise in various applications.

Scientific Research Applications

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and pathways.

    Medicine: It is being explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders. Its biological activity against specific targets makes it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride” and similar compounds involves their interaction with various biological targets . For example, they have been shown to have neuroprotective and anti-inflammatory properties . They work by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Future Directions

The future directions for research on “4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride” and similar compounds could include further exploration of their potential therapeutic uses . For example, their neuroprotective and anti-inflammatory properties suggest they could be developed as treatments for neurodegenerative diseases .

Preparation Methods

The synthesis of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and 4-ethylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.

    Synthetic Route: The 4-chloropyrimidine is reacted with 4-ethylpiperazine in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used. For example, it can be oxidized using agents like potassium permanganate.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride can be compared with other similar compounds, such as:

    4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine: This compound has a similar structure but with a methyl group instead of an ethyl group. It may exhibit different biological activity and chemical properties.

    4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine: This compound has a phenyl group instead of an ethyl group, which can significantly alter its chemical and biological properties.

    4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine: The presence of an isopropyl group can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-6-(4-ethylpiperazin-1-yl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHJCKZQCKJXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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